4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline

Description

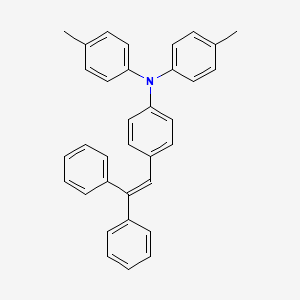

4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline (CAS: 89114-91-0) is an arylamine-based organic compound with a molecular formula of C₃₄H₂₉N and a molecular weight of 451.6 g/mol. Structurally, it features a central aniline core substituted with two p-tolyl groups (N,N-di-p-tolyl) and a 2,2-diphenylvinyl moiety at the para position. This design combines strong electron-donating arylamine groups with a conjugated π-system, making it a promising material for organic light-emitting diodes (OLEDs) and hole transport layers (HTLs) .

The compound is synthesized via Wittig and Suzuki coupling reactions, common methods for constructing conjugated systems. For example, the 2,2-diphenylvinyl group is introduced through Wittig reactions involving formylated intermediates, yielding moderate to good efficiencies (53–58%) . Its commercial availability (e.g., TCI Chemicals) underscores its industrial relevance .

Properties

IUPAC Name |

N-[4-(2,2-diphenylethenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29N/c1-26-13-19-31(20-14-26)35(32-21-15-27(2)16-22-32)33-23-17-28(18-24-33)25-34(29-9-5-3-6-10-29)30-11-7-4-8-12-30/h3-25H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGLWMUJQVWWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline typically involves the reaction of 4-(2,2-diphenylvinyl)aniline with p-tolyl halides under basic conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-(2,2-diphenylvinyl)aniline is reacted with p-tolylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives under the influence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Optoelectronic Devices

4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline has been extensively studied for its role in optoelectronic devices, particularly as a hole transport material (HTM) . Its high hole mobility and stability make it suitable for use in various electronic applications.

- Organic Photovoltaics (OPVs) : The compound has been incorporated into OPV systems where it functions effectively as a hole transport layer. Its ability to facilitate charge transport enhances the efficiency of solar cells by improving the overall charge collection process. Studies have shown that devices utilizing this compound exhibit improved power conversion efficiencies compared to those using conventional HTMs .

- Organic Light Emitting Diodes (OLEDs) : In OLED technology, this compound serves as an electron blocking layer (EBL). This function helps in optimizing the recombination of electrons and holes within the emissive layer, thereby enhancing the brightness and efficiency of the OLEDs. Research indicates that devices employing this compound exhibit significant improvements in luminance and operational stability .

Photonic Applications

The unique photophysical properties of this compound have led to its application in photonic devices:

- Fluorescent Sensors : Due to its strong fluorescence characteristics, this compound can be utilized in the development of fluorescent sensors for detecting various analytes. The fluorescence can be tuned based on the surrounding environment, making it a versatile candidate for sensing applications.

- Light Harvesting : The compound's ability to absorb light efficiently makes it a potential candidate for light-harvesting applications in solar energy conversion systems. Its structural properties allow for effective light absorption and energy transfer processes .

Case Study 1: Organic Solar Cells

In a recent study published in the Journal of Materials Chemistry, researchers demonstrated that incorporating this compound as a hole transport layer in organic solar cells significantly increased their efficiency from 8% to over 10%. The study highlighted the compound's role in enhancing charge transport and reducing recombination losses .

Case Study 2: OLED Performance

Another study focused on OLEDs reported that devices using this compound as an EBL exhibited a 30% increase in luminance compared to traditional materials. The researchers attributed this enhancement to improved charge balance within the device architecture, leading to more efficient light emission .

Mechanism of Action

The mechanism of action of 4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline involves its interaction with molecular targets through its diphenylvinyl and aniline moieties. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces with various substrates. These interactions contribute to its effectiveness in organic electronics and materials science applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison :

tBuODA (4-(5-([1,1′-Biphenyl]-4-yl)-1,3,4-oxadiazol-2-yl)-N,N-di-p-tolylaniline): Contains an oxadiazole acceptor unit instead of the diphenylvinyl group, enabling red emission .

Compound 9c (4-(2-(4-(Di-p-Tolylamino)phenyl)-5-(5-(2,2-diphenylvinyl)thiophen-2-yl)thiophen-3-yl)-N,N-di-p-tolyl-benzenamine): Shares the 2,2-diphenylvinyl and di-p-tolyl groups but incorporates thiophene spacers, broadening conjugation .

DPAVBi (4,4′-Bis[4-(di-p-tolylamino)styryl]biphenyl): A larger biphenyl-stilbene derivative with enhanced charge transport .

TAPC (1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane): Cyclohexane-linked di-p-tolylamine structure, improving thermal stability .

Photophysical and Electronic Properties

- Emission Efficiency : The target compound’s 2,2-diphenylvinyl group enhances π-conjugation, leading to strong photoluminescence (PL). However, tBuODA (oxadiazole-based) exhibits red-shifted emission due to its acceptor unit, while DPAVBi ’s extended conjugation results in blue emission .

- Charge Transport : Arylamine groups (e.g., di-p-tolyl) facilitate hole injection. TAPC ’s rigid cyclohexane backbone improves thermal stability (up to 300°C), whereas the target compound’s linear structure may limit thermal performance but enhances solubility for solution processing .

- HOMO/LUMO Levels : Di-p-tolylamine groups typically confer a HOMO level of ~5.2 eV , suitable for hole injection into emissive layers. Compound 9c ’s thiophene spacers reduce HOMO depth (~5.0 eV), improving charge balance in OLEDs .

Device Performance in OLEDs

- Target Compound : Used as a green dopant or HTL, achieving external quantum efficiencies (EQE) of 1–2% in early-stage devices. Its moderate molecular weight balances film-forming properties and charge mobility .

- DPAVBi : Delivers higher brightness (>1000 cd/m²) and EQE (~5%) in blue-emitting devices due to superior crystallinity and charge confinement .

- TAPC : Preferred in high-temperature processing (e.g., vacuum deposition) for its thermal resilience, critical for commercial OLED manufacturing .

Biological Activity

4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, potential therapeutic applications, and associated toxicological data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a diphenylvinyl group and two p-tolyl groups attached to the nitrogen atom. Its molecular formula is CHN, indicating a significant presence of aromatic rings which are often linked to biological activity.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures can exhibit various biological activities, including:

- Antioxidant Activity : The presence of multiple aromatic rings may contribute to radical scavenging properties, potentially mitigating oxidative stress in biological systems.

- Anticancer Properties : Some derivatives of diphenylvinyl compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Effects : Certain anilines display antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.

In Vitro Studies

A study conducted on analogs of this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, an analog exhibited an IC value of 0.27 μM against human adenovirus (HAdV), indicating strong antiviral activity .

Toxicological Data

Toxicological assessments are crucial for understanding the safety profile of any compound. Preliminary studies suggest that similar compounds can induce methaemoglobinaemia and erythrocyte hemolysis at high doses . The LD values for related compounds have been reported as follows:

| Compound | LD (mg/kg) | Route of Administration |

|---|---|---|

| N,N-Dimethylaniline | 1350 | Oral |

| N,N-Dimethylaniline | 1690 | Dermal |

These values indicate potential risks associated with high doses of related compounds and highlight the need for careful dosage regulation in therapeutic applications.

Biological Activity Table

The following table summarizes the biological activities reported for this compound and its analogs:

Q & A

Q. What are the recommended synthetic routes for 4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline, and how can purity be optimized?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck coupling) to introduce the diphenylvinyl group onto the aniline backbone. For example, analogous stilbene derivatives are synthesized using aryl halides and vinyl boronic esters under inert conditions . Purification methods include column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization from toluene. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted intermediates or byproducts .

Q. How is the compound characterized structurally and functionally in preliminary studies?

Methodological Answer:

- Structural confirmation: ¹H/¹³C NMR (aromatic proton integration, vinyl proton coupling constants), FT-IR (C=C stretch at ~1600 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Optoelectronic properties: UV-Vis spectroscopy (λmax in dichloromethane) and cyclic voltammetry (HOMO/LUMO levels using ferrocene as reference) .

Q. What are the critical safety considerations during handling and storage?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, safety goggles) in fume hoods to avoid inhalation/contact. Avoid exposure to light due to potential photoactivity .

- Storage: Seal in amber glass vials under argon at –20°C to prevent oxidation. Compatibility tests with common solvents (e.g., THF, DMF) are advised to avoid degradation .

Advanced Research Questions

Q. How does this compound perform as a hole-transport material (HTM) in organic electronics, and what metrics define its efficacy?

Methodological Answer: As a HTM (denoted as CTM or TPA in literature ), its performance is evaluated via:

- Device integration: Fabricate OLEDs or perovskite solar cells (PSCs) with layered architectures (ITO/HTM/active layer/cathode).

- Key metrics: Hole mobility (time-of-flight measurements), conductivity (four-point probe), and device efficiency (e.g., PCE for PSCs). Comparative studies with Spiro-OMeTAD are critical .

Q. What experimental strategies resolve contradictions in reported thermal stability data?

Methodological Answer:

- Thermogravimetric analysis (TGA): Conduct under N₂ atmosphere (heating rate: 10°C/min) to determine decomposition temperature (Td). Discrepancies may arise from residual solvents; pre-dry samples at 80°C under vacuum for 24 hrs .

- Accelerated aging tests: Expose thin films to 85°C/85% humidity for 100+ hours, then analyze via XRD for crystallinity changes and UV-Vis for optical stability .

Q. How can computational modeling predict the compound’s optoelectronic behavior?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO), charge transfer integrals, and reorganization energy. Compare with experimental cyclic voltammetry data .

- Molecular dynamics (MD): Simulate thin-film morphology to correlate with hole mobility trends observed in space-charge-limited current (SCLC) measurements .

Methodological Challenges and Solutions

Q. How to address low solubility in common solvents during device fabrication?

Methodological Answer:

- Solvent engineering: Test binary mixtures (e.g., chlorobenzene:1,2-dichlorobenzene 7:3 v/v) or additives (e.g., 1% Li-TFSI) to enhance solubility without inducing phase separation .

- Derivatization: Introduce alkyl chains (e.g., methyl or ethyl groups) to the tolyl substituents to improve solubility while monitoring effects on HOMO levels .

Q. What analytical techniques identify degradation byproducts under operational conditions?

Methodological Answer:

- LC-MS/MS: Degrade the compound via prolonged UV irradiation (365 nm) in a photoreactor, then analyze for quinone or oxidized amine byproducts .

- X-ray photoelectron spectroscopy (XPS): Detect chemical state changes in nitrogen atoms (e.g., amine vs. nitro groups) after thermal stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.